molecular formula C10H12ClNO2 B13577861 Ethyl 2-amino-6-chloro-3-methylbenzoate

Ethyl 2-amino-6-chloro-3-methylbenzoate

Cat. No.: B13577861
M. Wt: 213.66 g/mol
InChI Key: MUBJULCZWCNRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-6-chloro-3-methylbenzoate is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of benzoic acid and contains an ethyl ester group, an amino group, a chlorine atom, and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-chloro-3-methylbenzoate typically involves the esterification of 2-amino-6-chloro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-chloro-3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products may include various substituted benzoates depending on the nucleophile or electrophile used.

    Oxidation: Oxidation can yield compounds such as nitrobenzoates or quinones.

    Reduction: Reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-amino-6-chloro-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-chloro-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-2-chloro-3-methylbenzoate
  • Methyl 2-amino-6-chloro-3-methylbenzoate
  • Ethyl 2-amino-6-chlorobenzoate

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a chlorine group on the benzene ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 2-amino-6-chloro-3-methylbenzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3,12H2,1-2H3

InChI Key

MUBJULCZWCNRKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.